Ethyl 4-methyl-2-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the reaction of the thiazole intermediate with a pyrimidine derivative, often under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where enzyme inhibition can lead to the suppression of tumor growth.
Protein Binding: It can bind to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Another thiazole derivative with similar structural features.
2,4-DISUBSTITUTED THIAZOLES: These compounds share the thiazole ring but differ in their substituents, leading to different chemical and biological properties.
Uniqueness
ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and bind to proteins makes it a valuable compound in medicinal chemistry and biological research.
Biological Activity
Ethyl 4-methyl-2-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrimidine moiety enhances its pharmacological profile, contributing to its potential as an antimicrobial and anticancer agent. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole-containing compounds against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 8 µg/mL |
Ethyl 4-methyl... | C. albicans | 10 µg/mL |
2. Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. The compound's ability to inhibit cell proliferation in cancer cell lines suggests a promising role in cancer therapy.
Case Study: Effect on Cancer Cell Lines
In a study examining the cytotoxic effects on human cancer cell lines (e.g., HepG2 and A549), the compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
HepG2 | 15 | Higher potency |
A549 | 20 | Comparable |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit key enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in the G2/M phase.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and pyrimidine rings can enhance potency and selectivity against target cells.
Key Findings:
- Substituents at specific positions on the thiazole ring significantly affect antimicrobial and anticancer activities.
- Electron-donating groups tend to enhance activity by stabilizing reactive intermediates.
Properties
Molecular Formula |
C19H18N4O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4S2/c1-3-27-17(26)16-11(2)20-19(29-16)23-15(25)10-28-18-21-13(9-14(24)22-18)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,20,23,25)(H,21,22,24) |
InChI Key |
VQICWMJDWFQJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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